REACTION_CXSMILES
|
[CH:1]1([NH2:7])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[NH:8]1[CH:12]=[CH:11][N:10]=[C:9]1[CH:13]=O.[BH4-].[Na+].Cl>CO>[CH:1]1([NH:7][CH2:13][C:9]2[NH:8][CH:12]=[CH:11][N:10]=2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:2.3|
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Name
|
|
Quantity
|
2.4 mL
|
Type
|
reactant
|
Smiles
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C1(CCCCC1)N
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
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N1C(=NC=C1)C=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1.57 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
Cl
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Control Type
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AMBIENT
|
Type
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CUSTOM
|
Details
|
After stirring at room temperature for one hour
|
Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
the solution was cooled to 0° C
|
Type
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STIRRING
|
Details
|
the reaction mixture was stirred at 0° C. for one hour
|
Duration
|
1 h
|
Type
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WASH
|
Details
|
The reaction mixture washed with diethyl ether twice
|
Type
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ADDITION
|
Details
|
basified by addition of solid sodium carbonate
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with ethyl acetate twice
|
Type
|
WASH
|
Details
|
The combined ethyl acetate extracts were washed with saturated sodium bicarbonate solution twice
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
saturated aqueous sodium chloride solution once, and then dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)NCC=1NC=CN1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |